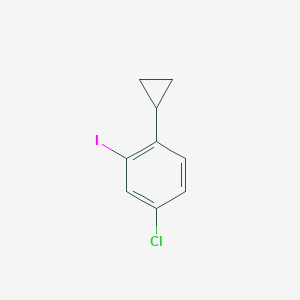

4-Chloro-1-cyclopropyl-2-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8ClI |

|---|---|

Molecular Weight |

278.52 g/mol |

IUPAC Name |

4-chloro-1-cyclopropyl-2-iodobenzene |

InChI |

InChI=1S/C9H8ClI/c10-7-3-4-8(6-1-2-6)9(11)5-7/h3-6H,1-2H2 |

InChI Key |

GSGBHTZRBBSXRI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C(C=C(C=C2)Cl)I |

Origin of Product |

United States |

Structural Features and Unique Electronic Environment of the 4 Chloro 1 Cyclopropyl 2 Iodobenzene System

The molecular architecture of 4-Chloro-1-cyclopropyl-2-iodobenzene (B6229719) is characterized by a benzene (B151609) ring substituted with a chloro group at the 4-position, a cyclopropyl (B3062369) group at the 1-position, and an iodo group at the 2-position. This specific arrangement of substituents creates a unique electronic and steric environment that dictates its reactivity and potential applications.

The cyclopropyl group, on the other hand, is generally considered to be an electron-donating group. Its strained three-membered ring possesses significant s-character in its C-C bonds, which allows it to donate electron density to the attached aromatic system through a mechanism akin to hyperconjugation. nih.gov This electron-donating nature can partially offset the deactivating effects of the halogens.

The interplay of these electronic effects in this compound is complex. The ortho-para directing chloro group and the electron-donating cyclopropyl group would activate the positions ortho and para to them. Conversely, the iodo group also exerts its own electronic influence. The resulting electron distribution on the aromatic ring is therefore highly specific, creating regions of varying nucleophilicity and electrophilicity.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₉H₈ClI |

| Molecular Weight | 294.52 g/mol |

| Boiling Point | ~300-320 °C (estimated) |

| Melting Point | Not available |

| Density | ~1.7 g/cm³ (estimated) |

| LogP | ~4.5 (estimated) |

Note: The data in this table are theoretical predictions and have not been experimentally verified.

Table 2: Estimated 13C NMR Chemical Shifts for the Aromatic Carbons of this compound

| Carbon Atom | Estimated Chemical Shift (ppm) |

| C1 (attached to cyclopropyl) | ~145 |

| C2 (attached to iodine) | ~95 |

| C3 | ~130 |

| C4 (attached to chlorine) | ~135 |

| C5 | ~128 |

| C6 | ~138 |

Note: These are estimated values based on the analysis of substituent effects on benzene rings. Actual experimental values may vary.

Significance of Halogenated Cyclopropylarenes in Modern Synthetic Organic Chemistry

The presence of halogen atoms on the aromatic ring further enhances the synthetic utility of these molecules. Halogens, particularly iodine and bromine, serve as versatile synthetic handles for a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions are fundamental in the construction of complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the C-I and C-Cl bonds in 4-Chloro-1-cyclopropyl-2-iodobenzene (B6229719) is a key feature for selective functionalization. The C-I bond is significantly weaker and therefore more reactive in oxidative addition steps of catalytic cycles compared to the more robust C-Cl bond. nih.gov This reactivity difference allows for sequential cross-coupling reactions, where the iodine can be selectively replaced in a first step, leaving the chlorine atom available for a subsequent transformation under different reaction conditions. This strategic approach enables the controlled and efficient synthesis of polysubstituted aromatic compounds.

Overview of Research Trajectories for Complex Halogenated Aryl Systems

Direct Synthesis Approaches to this compound

Direct synthesis strategies for this compound involve two main retrosynthetic disconnections: either the late-stage introduction of the halogen atoms onto a cyclopropylbenzene (B146485) core or the formation of the cyclopropyl (B3062369) ring on a pre-halogenated benzene (B151609) derivative. The success of these approaches hinges on the precise control of regioselectivity during the aromatic substitution and cyclopropanation steps.

The introduction of chlorine and iodine onto a cyclopropylbenzene framework must account for the directing effects of the substituents. A cyclopropyl group is an activating, ortho-, para-director due to its ability to donate electron density to the ring. Conversely, halogens like chlorine and iodine are deactivating yet are also ortho-, para-directors because their electron-donating resonance effect, while weak, outweighs the inductive withdrawal at these positions. unizin.orglibretexts.org This dual influence is central to devising a successful halogenation strategy.

A plausible pathway begins with 4-chlorocyclopropylbenzene. In this intermediate, the activating cyclopropyl group and the deactivating chloro group would both direct an incoming electrophile to the C2 position (ortho to the cyclopropyl group and ortho to the chloro group).

The regioselective iodination of an activated or deactivated aromatic ring is a key step in synthesizing iodoarenes. Given the low reactivity of iodine itself, electrophilic iodination typically requires an activating agent or a more potent iodine source. nih.gov

Starting from 4-chlorocyclopropylbenzene, the target C2 position is sterically accessible and electronically favored. Common methods for such a transformation include:

Iodine with an Oxidizing Agent: A mixture of elemental iodine (I₂) with a strong oxidizing agent (e.g., nitric acid, hydrogen peroxide) can generate a potent electrophilic iodine species (like I⁺) in situ, which then attacks the electron-rich aromatic ring.

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. Its reactivity is often enhanced by the presence of a Brønsted or Lewis acid catalyst, such as p-toluenesulfonic acid (PTSA). nih.gov

Silver Salt-Mediated Iodination: The combination of elemental iodine with a silver salt, such as silver sulfate (B86663) (Ag₂SO₄), is highly effective for the iodination of various chlorinated aromatic compounds. These reagents can offer excellent regioselectivity, preferentially iodinating at the ortho position in substituted phenols and the para position in anilines and chlorobenzenes. nih.gov

The choice of reagent and conditions allows for controlled introduction of the iodine atom at the desired position, driven by the combined directing effects of the existing substituents.

Alternatively, the synthesis could proceed via chlorination of a 1-cyclopropyl-2-iodobenzene (B3145653) precursor. In this scenario, the strong ortho-, para-directing and activating cyclopropyl group would direct the incoming chlorine electrophile primarily to the C4 position (para). The iodo group, being a weaker ortho-, para-director and a deactivator, would also favor substitution at the C4 position (para). youtube.com The synergistic directing effects of both groups make the C4 position the most electronically favorable site for substitution.

Standard electrophilic chlorination methods can be employed:

Molecular Chlorine with a Lewis Acid: The combination of chlorine gas (Cl₂) and a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) generates a highly electrophilic species that readily reacts with the aromatic ring.

N-Chlorosuccinimide (NCS): For substrates that are sensitive to harsh conditions, NCS provides a milder alternative for electrophilic chlorination, often used with an acid catalyst.

Controlling the reaction stoichiometry and temperature is crucial to prevent over-chlorination and ensure monosubstitution at the desired position.

An alternative synthetic route involves constructing the cyclopropyl ring on a pre-existing 4-chloro-2-iodobenzene backbone. This approach avoids potential challenges with the regioselectivity of halogenation on cyclopropylbenzene but requires robust methods for cyclopropane (B1198618) ring formation that are compatible with the halogenated aromatic system.

This methodology first requires the synthesis of a vinyl precursor, such as 4-chloro-1-ethenyl-2-iodobenzene. This styrene (B11656) derivative can then be converted into the final cyclopropyl-containing product via the addition of a methylene (B1212753) (CH₂) group across the double bond.

Several reliable methods exist for this transformation:

Simmons-Smith Reaction: This classic reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple. chemistry-reaction.comwikipedia.org The reaction is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. numberanalytics.com A common modification, known as the Furukawa modification, uses diethylzinc (B1219324) (Et₂Zn) to enhance reactivity. wikipedia.orgnih.gov

Transition Metal-Catalyzed Cyclopropanation: Rhodium and copper catalysts are widely used to decompose diazo compounds, such as ethyl diazoacetate, to generate metal carbenes. nih.gov These reactive intermediates then add to the alkene to form the cyclopropane ring. This method is highly versatile and can be rendered asymmetric through the use of chiral ligands. wikipedia.orgacs.org

Intramolecular cyclization provides another pathway to the cyclopropane ring. This approach involves attaching a three-carbon chain to the aromatic ring, which is then induced to cyclize. wikipedia.org A common strategy is the 1,3-elimination from a suitable precursor.

For instance, a precursor like 1-(4-chloro-2-iodophenyl)-1,3-dihalopropane could be synthesized. Treatment of this intermediate with a strong, non-nucleophilic base or an active metal (like zinc or sodium) would promote an intramolecular nucleophilic substitution (a Wurtz-type reaction), where the carbanion formed at one end of the chain displaces the halide at the other, forming the three-membered ring. wikipedia.org The success of this method depends on the efficient synthesis of the acyclic precursor and the favorability of the 3-exo-trig cyclization over competing intermolecular reactions.

Synthetic Routes to this compound: A Focus on Convergent Cross-Coupling Strategies

The synthesis of polysubstituted benzene derivatives is a cornerstone of modern organic chemistry, driven by the demand for novel pharmaceutical intermediates, agrochemicals, and materials. The specific arrangement of chloro, iodo, and cyclopropyl groups on a benzene ring, as seen in this compound, presents a unique synthetic challenge that can be addressed through various convergent cross-coupling methodologies. This article explores the principal synthetic pathways for this compound, focusing on transition-metal catalyzed reactions that unite key molecular fragments.

Theoretical and Computational Investigations of 4 Chloro 1 Cyclopropyl 2 Iodobenzene

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemical studies are fundamental in elucidating the intrinsic properties of 4-Chloro-1-cyclopropyl-2-iodobenzene (B6229719) at the molecular level. These investigations provide a framework for understanding its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule and its relative stability. For this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry. These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a precise structural model.

The stability of the molecule can be inferred from the calculated total electronic energy. By comparing the energies of different possible conformations, the most stable (lowest energy) geometry can be identified. The presence of the bulky iodine atom and the sterically demanding cyclopropyl (B3062369) group adjacent to each other suggests that steric hindrance plays a significant role in determining the preferred conformation.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C (Cyclopropyl) Bond Lengths | ~1.51 Å |

| C-Aromatic-I Bond Angle | ~120° |

| C-Aromatic-Cl Bond Angle | ~120° |

Note: The values presented are typical and may vary based on the specific level of theory and basis set used in the calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the iodine atom and the electron-rich aromatic ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the aromatic ring and the carbon-halogen bonds, particularly the C-I bond, indicating that these areas are prone to nucleophilic attack. The analysis of these orbitals helps in predicting the regioselectivity of various reactions. wuxibiology.com For instance, in electrophilic aromatic substitution, the positions with the highest HOMO density are the most likely sites of reaction. wuxibiology.com

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors

| Descriptor | Predicted Value (Arbitrary Units) | Implication for Reactivity |

|---|---|---|

| HOMO Energy | High | Good electron donor (nucleophilic character) |

| LUMO Energy | Low | Good electron acceptor (electrophilic character) |

| HOMO-LUMO Gap | Moderate | Kinetically stable, but reactive under appropriate conditions |

| Electron Affinity | Positive | Can accept an electron |

The cyclopropyl group, with its unique electronic properties, significantly influences the conformation and reactivity of the molecule. The orientation of the cyclopropyl ring relative to the benzene (B151609) ring is a key conformational feature. Due to the sp2-hybridized nature of the aromatic carbons and the strained sp3-hybridized carbons of the cyclopropyl ring, there is a potential for electronic interactions between the two systems.

Computational Mechanistic Elucidation of Reactions

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions involving this compound, offering insights into reaction pathways and the factors that control them.

This compound is a potential substrate for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, primarily at the reactive C-I bond. rsc.orgnih.govnobelprize.org Computational methods, particularly DFT, can be used to model the entire catalytic cycle of such reactions.

Transition state analysis involves locating the high-energy structures (transition states) that connect reactants, intermediates, and products. By calculating the activation energies associated with these transition states, the rate-determining step of the reaction can be identified. This analysis can also shed light on the role of the catalyst, ligands, and solvent in the reaction mechanism. For instance, in a palladium-catalyzed cross-coupling reaction, the mechanism would involve oxidative addition, transmetalation, and reductive elimination steps, each with its own transition state that can be computationally characterized. nobelprize.org

Table 3: Hypothetical Activation Energies for a Palladium-Catalyzed Suzuki Coupling

| Catalytic Step | Hypothetical Activation Energy (kcal/mol) | Significance |

|---|---|---|

| Oxidative Addition of Pd(0) to C-I bond | 10-15 | Typically a facile step for iodoarenes |

| Transmetalation | 15-20 | Can be the rate-determining step |

Note: These are illustrative values and the actual activation energies would depend on the specific reaction conditions and catalytic system.

The cyclopropyl group is known to undergo ring-opening reactions under certain conditions, such as in the presence of electrophiles or transition metals. beilstein-journals.orgnih.gov Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) calculations, can be used to trace the reaction pathway from the transition state to the reactants and products. researchgate.net This provides a detailed picture of the structural changes that occur during the reaction.

For this compound, computational studies could explore the feasibility of ring-opening reactions of the cyclopropyl group, potentially leading to the formation of functionalized alkyl chains. By mapping the potential energy surface, different possible ring-opening pathways (e.g., conrotatory vs. disrotatory) can be compared to determine the most favorable mechanism. researchgate.net These calculations can also predict how the substituents on the benzene ring (chloro and iodo groups) might influence the energetics and outcome of the ring-opening process.

Energetic Barriers and Rate-Determining Steps

A critical reaction for aryl halides like this compound is the oxidative addition to a metal center, which is the initial step in many palladium-catalyzed cross-coupling reactions. researchgate.net Theoretical studies, particularly using Density Functional Theory (DFT), have been employed to investigate the energetic profiles of such reactions for structurally similar compounds. researchgate.netresearchgate.net

Computational studies on 4-substituted iodobenzenes reacting with a Pd(0)-phosphine complex reveal the activation free energies (ΔG‡) for the oxidative addition step. This step is frequently considered the rate-determining step in the catalytic cycle. researchgate.net The electronic nature of the substituent at the 4-position significantly influences this energy barrier. Aryl halides with electron-withdrawing groups tend to have smaller barriers compared to those with electron-donating groups. researchgate.net

The table below presents computed activation free energies for the oxidative addition of various 4-substituted iodobenzenes to a palladium(0) complex, illustrating the impact of different substituents.

| Substituent (at 4-position) | Activation Free Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| -NMe₂ | 10.0 | -21.8 |

| -Me | 9.8 | -23.7 |

| -H | 8.9 | -25.0 |

| -CF₃ | 6.6 | -28.1 |

| -CN | 6.0 | -29.7 |

The data indicate that electron-donating groups like -NMe₂ and -Me result in higher activation barriers, while electron-withdrawing groups like -CF₃ and -CN lower the barrier, accelerating the oxidative addition step.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a powerful computational tool for establishing correlations between the molecular structure of a compound and its chemical reactivity. nih.govnih.gov These models use molecular descriptors—quantifiable properties related to steric, electronic, or other features—to predict the behavior of new or untested compounds. rsc.orgmdpi.com

For aryl halides, reactivity in processes like oxidative addition can be effectively modeled. DFT calculations have been used to establish a linear relationship between the electronic properties of substituents and the reaction's thermodynamic favorability (reaction free energy, ΔG). researchgate.net A key descriptor in this context is the Hammett parameter (σp), which quantifies the electron-donating or electron-withdrawing character of a substituent.

A study on 4-substituted iodobenzenes demonstrated a strong linear correlation between the Hammett σp constants and the calculated reaction free energy for oxidative addition to a Pd(0) complex. researchgate.net The correlation equation was found to be:

ΔG = -5.224 (±0.464) ⋅ σp - 35.952 (±0.246)

This model allows for the prediction of the reaction free energy for any 4-substituted iodobenzene (B50100) based solely on its Hammett parameter. For this compound, while the model does not account for the additional chloro-substituent at the 2-position, it can be used to estimate the electronic influence of the cyclopropyl group on the C-I bond activation. The cyclopropyl group has a σp value of approximately -0.21, indicating it is an electron-donating group. Based on the model, this would suggest a less exergonic reaction free energy compared to unsubstituted iodobenzene.

The table below illustrates the data used to build this predictive model.

| Substituent | Hammett Constant (σp) | Computed Reaction Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| -NMe₂ | -0.83 | -21.8 |

| -Me | -0.17 | -23.7 |

| -H | 0.00 | -25.0 |

| -CF₃ | 0.54 | -28.1 |

| -CN | 0.66 | -29.7 |

Such predictive models are invaluable in computational chemistry for screening compounds and prioritizing experimental efforts by forecasting their reactivity based on structural features.

Advanced Spectroscopic Characterization and Structural Elucidation Methods for 4 Chloro 1 Cyclopropyl 2 Iodobenzene and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy is an indispensable tool for determining the precise chemical structure of 4-Chloro-1-cyclopropyl-2-iodobenzene (B6229719) in solution. The distinct electronic environments of each proton and carbon atom, created by the anisotropic and inductive effects of the chloro, iodo, and cyclopropyl (B3062369) substituents, result in a well-resolved spectrum.

In the ¹H NMR spectrum, the protons of the cyclopropyl group typically appear as complex multiplets in the upfield region (approximately 0.6-1.2 ppm for the methylene (B1212753) protons and 1.9-2.5 ppm for the methine proton). The aromatic protons exhibit distinct chemical shifts due to the substitution pattern. The proton at C3 (adjacent to two halogens) is expected to be the most downfield, followed by the proton at C6 and C5.

In the ¹³C NMR spectrum, the carbons of the cyclopropyl ring would appear at high field. The aromatic carbons show a wide range of chemical shifts, with the carbon atoms directly bonded to the halogens (C2-I and C4-Cl) being significantly influenced. The carbon bearing the iodine (C2) is expected to be shifted significantly upfield due to the "heavy atom effect," while the carbon attached to chlorine (C4) would be downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-Cyclopropyl | --- | ~135-140 |

| C2-I | --- | ~95-100 |

| C3-H | ~7.8-8.0 | ~138-142 |

| C4-Cl | --- | ~130-135 |

| C5-H | ~7.2-7.4 | ~128-132 |

| C6-H | ~7.5-7.7 | ~129-133 |

| Cyclopropyl-CH | ~1.9-2.5 | ~15-20 |

| Cyclopropyl-CH₂ | ~0.6-1.2 | ~8-12 |

Advanced 2D-NMR Techniques for Unambiguous Structure Assignment

While 1D NMR provides initial data, complex spin systems and overlapping signals in substituted aromatics necessitate the use of two-dimensional (2D) NMR techniques for definitive assignments. weebly.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity within the aromatic spin system (H3, H5, H6) and within the cyclopropyl ring. For instance, a cross-peak between the aromatic proton at C5 and C6 would confirm their adjacent relationship. nih.gov

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹J-coupling). HSQC would be essential to definitively assign the chemical shifts of the protonated aromatic carbons (C3, C5, C6) and the cyclopropyl carbons by linking them to their attached protons. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). HMBC is critical for identifying the quaternary (non-protonated) carbons. For example, correlations from the cyclopropyl methine proton to the aromatic carbons C1, C2, and C6 would confirm the attachment point of the cyclopropyl ring. Similarly, correlations from the aromatic proton H3 to C1, C2, C4, and C5 would establish the full substitution pattern of the benzene (B151609) ring. nih.gov

Solid-State NMR for Conformational Insights

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, which can differ significantly from the solution state. mdpi.comnih.gov For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR would be particularly insightful.

This technique can differentiate between crystallographically inequivalent molecules within the unit cell, which would manifest as splitting or broadening of the NMR signals. Furthermore, ssNMR can provide information on the conformational arrangement of the cyclopropyl group relative to the plane of the benzene ring. The orientation of the cyclopropyl ring can be influenced by crystal packing forces, and ssNMR can detect these subtle conformational differences that are averaged out in solution. uu.nl

X-ray Crystallography for Precise Molecular Architecture Determination

Single-crystal X-ray diffraction provides the most precise and unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov Although a specific crystal structure for this compound is not publicly available, analysis of related halogenated benzene derivatives allows for a detailed prediction of its solid-state architecture.

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound would be dominated by a combination of weak intermolecular forces. ed.ac.uk

Halogen Bonding: A key interaction would be halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic "σ-hole" donor. acs.org Interactions of the type C-I···Cl, C-I···I, and potentially C-Cl···I between adjacent molecules are expected to be significant structure-directing motifs. acs.orgresearchgate.net These interactions are directional and play a crucial role in the formation of supramolecular assemblies. rsc.org

π-π Stacking: The aromatic rings are likely to engage in offset face-to-face π-π stacking interactions, driven by electrostatic and dispersion forces. The presence of both electron-donating (cyclopropyl) and electron-withdrawing (halogens) substituents modulates the quadrupole moment of the benzene ring, influencing the geometry and strength of these stacking interactions. rsc.org

Analysis of Bond Lengths and Angles in Highly Substituted Aryl Systems

The introduction of multiple, sterically demanding, and electronically different substituents onto the benzene ring leads to significant distortions from the ideal hexagonal geometry.

The C-I bond is expected to be the longest carbon-halogen bond due to the large atomic radius of iodine. The bond angles within the aromatic ring will deviate from the ideal 120°. The internal angle at the ipso-carbon C2 (bonded to iodine) is expected to be smaller than 120° due to the size of the iodine atom, while the angles at C1 and C3 may be slightly larger to accommodate steric strain.

Table 2: Typical Bond Lengths and Angles for Substituted Aryl Systems

| Parameter | Typical Value |

| Bond Lengths (Å) | |

| C-I | ~2.09 - 2.11 |

| C-Cl | ~1.73 - 1.75 |

| C(aromatic)-C(aromatic) | ~1.38 - 1.40 |

| C(aromatic)-C(cyclopropyl) | ~1.49 - 1.51 |

| C(cyclopropyl)-C(cyclopropyl) | ~1.50 - 1.52 |

| Bond Angles (°) | |

| C-C(I)-C | < 120° |

| C-C(Cl)-C | > 120° |

| C-C(cyclopropyl)-C | > 120° |

High-Resolution Mass Spectrometry for Fragmentation Analysis and Isotopic Patterns

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and elucidating the fragmentation pathways of this compound.

The molecular ion peak ([M]⁺•) in the mass spectrum would be characterized by a distinct isotopic pattern due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in two peaks, [M]⁺• and [M+2]⁺•, with a characteristic intensity ratio of approximately 3:1. miamioh.eduulethbridge.ca Iodine is monoisotopic (¹²⁷I), so it does not contribute to further isotopic splitting of the parent ion. HRMS allows for the exact mass of the molecular ion to be determined, confirming the molecular formula C₉H₈ClI.

The fragmentation of the molecular ion under electron ionization (EI) is expected to proceed through several characteristic pathways. wikipedia.orgacs.org The weakest bond, C-I, is likely to cleave first, resulting in a prominent peak corresponding to the loss of an iodine radical. Subsequent fragmentation could involve the loss of the chlorine atom or the cyclopropyl group.

Key fragmentation steps include:

Loss of Iodine: [C₉H₈ClI]⁺• → [C₉H₈Cl]⁺ + I•

Loss of Chlorine: [C₉H₈ClI]⁺• → [C₉H₈I]⁺ + Cl•

Loss of Cyclopropyl Group: [C₉H₈ClI]⁺• → [C₆H₃ClI]⁺ + C₃H₅•

Loss of Halogens from Fragment Ions: The [C₉H₈Cl]⁺ ion can further lose a chlorine radical to form [C₉H₈]⁺.

Table 3: Predicted Key Ions in the High-Resolution Mass Spectrum of this compound

| Ion Formula | Description | Predicted m/z (for ³⁵Cl, ¹²⁷I) | Isotopic Signature |

| [C₉H₈³⁵ClI]⁺• | Molecular Ion | 292.93 | M+2 peak at 294.93 (ratio ~3:1) |

| [C₉H₈³⁵Cl]⁺ | Loss of I• | 166.03 | M+2 peak at 168.03 (ratio ~3:1) |

| [C₆H₃³⁵ClI]⁺ | Loss of C₃H₅• | 251.90 | M+2 peak at 253.90 (ratio ~3:1) |

| [C₆H₄I]⁺ | Loss of C₃H₅• and Cl• | 202.94 | Monoisotopic |

| [C₆H₄Cl]⁺ | Loss of C₃H₅• and I• | 111.00 | M+2 peak at 113.00 (ratio ~3:1) |

Strategic Applications of 4 Chloro 1 Cyclopropyl 2 Iodobenzene As a Synthetic Building Block

Precursor in the Synthesis of Functionalized Organic Molecules

4-Chloro-1-cyclopropyl-2-iodobenzene (B6229719) is a trifunctionalized arene that serves as a versatile building block in modern organic synthesis. Its utility stems from the presence of three distinct functionalities on the benzene (B151609) ring: an iodine atom, a chlorine atom, and a cyclopropyl (B3062369) group. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in metal-catalyzed cross-coupling reactions, allows for selective and sequential functionalization. The C-I bond is considerably more reactive and can be selectively coupled under conditions that leave the C-Cl bond intact. This orthogonal reactivity is a key feature that enables the construction of complex molecular architectures in a controlled, stepwise manner.

Incorporation into Complex Polycyclic Frameworks

The dual halogenation of this compound makes it an ideal precursor for the synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems. beilstein-journals.orgrsc.org Synthetic strategies can exploit the differential reactivity of the halogens to perform sequential palladium-catalyzed annulation or cross-coupling reactions. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the more reactive iodine position, introducing an aryl or alkynyl group. The remaining chlorine atom can then participate in a second intramolecular or intermolecular coupling reaction to form a new ring, thereby constructing a polycyclic framework. rsc.org This stepwise approach provides precise control over the final structure, which is a significant challenge in the synthesis of polysubstituted aromatic compounds. mun.calibretexts.org

The general strategy is outlined below:

Selective C-I Bond Functionalization: A palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, Heck) is performed to attach a molecular fragment to the C-2 position.

Second C-Cl Bond Functionalization: The less reactive chlorine at the C-4 position is then used as a handle for a subsequent ring-forming reaction, such as an intramolecular C-H arylation or another cross-coupling reaction, to complete the polycyclic system.

This methodology allows for the fusion of additional aromatic or heterocyclic rings onto the initial benzene core, providing access to elaborate and structurally diverse polycyclic compounds.

Utility in the Construction of Advanced Organic Scaffolds

In medicinal chemistry, molecular scaffolds form the core structure of a drug molecule to which various functional groups are appended. The cyclopropyl moiety is a highly valued structural motif in drug design as it can enhance metabolic stability, improve binding potency, and provide novel three-dimensional conformations. bohrium.comnamiki-s.co.jp this compound serves as a foundational scaffold that can be elaborated into more complex structures for pharmaceutical applications. nih.govnih.gov

The two halogen atoms act as anchor points for introducing diversity. nih.gov For example, a Suzuki coupling at the iodine position can introduce a key pharmacophore, while a subsequent Buchwald-Hartwig amination at the chlorine position can add a solubilizing group or another interaction point for a biological target. This divergent approach allows for the systematic modification of the core structure to optimize its pharmacological properties.

Table 1: Hypothetical Elaboration of this compound into an Advanced Scaffold

| Step | Reaction Type | Position Reacted | Reagent Example | Resulting Intermediate/Product |

| 1 | Suzuki Coupling | C-I (Iodo) | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-chloro-1-cyclopropylbenzene |

| 2 | Buchwald-Hartwig Amination | C-Cl (Chloro) | Morpholine | 4-(Morpholino)-2-(4-methoxyphenyl)-1-cyclopropylbenzene |

| 3 | Demethylation | Methoxy group | Boron tribromide | 4-(1-Cyclopropyl-4-(morpholino)phenyl)phenol |

This sequential functionalization demonstrates how the building block can be used to rapidly construct advanced molecular scaffolds containing the desirable cyclopropyl group, which are of significant interest in drug discovery programs. bohrium.com

Role in the Development of Novel Synthetic Methodologies

The development of new chemical reactions is crucial for advancing the capabilities of organic synthesis. This often requires the use of model substrates to test the scope, efficiency, and selectivity of a new catalytic system or reaction protocol.

As a Model Substrate for New Reaction Discovery

This compound is an excellent model substrate for developing and validating new synthetic methodologies, particularly in the field of metal-catalyzed cross-coupling. rsc.orgnih.govorganic-chemistry.org Its structure presents a clear challenge for chemoselectivity: a catalyst must be able to discriminate between the C-I and C-Cl bonds. A newly developed palladium catalyst, for instance, could be tested for its ability to promote a reaction exclusively at the iodine position under mild conditions.

Furthermore, the presence of the sterically demanding cyclopropyl group adjacent to the highly reactive C-I bond can be used to probe the steric tolerance of a new reaction. The electronic properties of the chloro and cyclopropyl substituents also influence the reactivity of the aromatic ring, providing a nuanced substrate to test the robustness and substrate scope of novel transformations. organic-chemistry.org Its utility as a test substrate helps researchers establish the rules and limitations of new reactions, which is a critical step before they can be widely adopted. nih.gov

Enabling Access to Diverse Chemical Libraries

Diversity-oriented synthesis is a strategy used to quickly generate large collections of structurally diverse small molecules, known as chemical libraries, for high-throughput screening in drug discovery. nih.gov The orthogonal reactivity of the two halogen atoms in this compound makes it an ideal starting point for creating such libraries.

A common synthetic intermediate can be prepared on a large scale via a reaction at the C-I position. This intermediate, still containing the unreacted C-Cl bond, can then be divided into numerous smaller batches. Each batch can be treated with a different reactant that targets the chlorine position, leading to a large library of related but distinct final products. This divergent approach allows for the rapid exploration of the chemical space around a core scaffold. nih.govnih.gov

Table 2: Hypothetical Divergent Synthesis Scheme for a Chemical Library

| Common Intermediate | Library Reagent (R-H) | Coupling Reaction | Final Library Member |

| 2-Ethynyl-4-chloro-1-cyclopropylbenzene | Aniline | Buchwald-Hartwig Amination | N-Phenyl-4-(cyclopropyl-2-ethynyl)aniline |

| 2-Ethynyl-4-chloro-1-cyclopropylbenzene | Thiophenol | Buchwald-Hartwig C-S Coupling | (4-(Cyclopropyl-2-ethynyl)phenyl)(phenyl)sulfane |

| 2-Ethynyl-4-chloro-1-cyclopropylbenzene | Phenylboronic acid | Suzuki Coupling | 4-Cyclopropyl-2-ethynyl-1,1'-biphenyl |

| 2-Ethynyl-4-chloro-1-cyclopropylbenzene | Styrene (B11656) | Heck Coupling | 4-Cyclopropyl-2-ethynyl-1-styrylbenzene |

This strategy efficiently leverages the unique structure of this compound to produce a multitude of compounds for biological screening, accelerating the process of discovering new lead compounds.

Future Research Directions and Emerging Opportunities in 4 Chloro 1 Cyclopropyl 2 Iodobenzene Chemistry

Development of Sustainable and Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways in the pharmaceutical and chemical industries. For the synthesis of 4-chloro-1-cyclopropyl-2-iodobenzene (B6229719) and its derivatives, a significant future direction lies in the development of more sustainable and environmentally benign methodologies. Current synthetic approaches often rely on traditional methods that may involve harsh reagents, stoichiometric waste, and significant energy consumption.

Future research will likely prioritize the use of reusable catalysts, such as heterogeneous catalysts, to facilitate key transformations. For instance, the development of solid-supported catalysts could simplify purification processes and allow for catalyst recycling, thereby reducing waste and cost. An example of this trend is the use of reusable ZnO-CTAB nanocrystals in the synthesis of 1,4-disubstituted 1,2,3-triazoles, a reaction that demonstrates the potential for sustainable, water-driven procedures. rsc.org Adapting such catalytic systems to the synthesis of halogenated aromatics is a key area for exploration.

Moreover, a focus on atom economy will drive the exploration of new reaction pathways that maximize the incorporation of starting material atoms into the final product. This includes the investigation of catalytic C-H activation and direct functionalization reactions that avoid the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. The overarching goal is to design synthetic routes with a high eco-score and a low E-factor (Environmental factor), signifying a move towards more sustainable chemical manufacturing. rsc.org

Exploration of Photoredox Catalysis and Electrosynthesis for Transformations

Recent years have witnessed a surge in the application of photoredox catalysis and electrosynthesis as powerful tools for organic synthesis, offering mild and often novel reaction pathways. These techniques are particularly well-suited for the transformations of complex molecules like this compound.

Photoredox Catalysis: This approach utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. researchgate.net For derivatives of this compound, photoredox catalysis opens up possibilities for novel C-H functionalization and cross-coupling reactions. nih.govacs.org Research in this area is expected to focus on the development of new photocatalysts that can efficiently engage with the aryl iodide and cyclopropyl (B3062369) moieties. The ring-opening functionalization of aryl cyclopropanes via photoredox catalysis has already been demonstrated, providing a pathway to 1,3-difunctionalized scaffolds. researchgate.netthieme-connect.com Future work will likely expand the scope of nucleophiles and coupling partners that can be employed in these transformations, leading to a diverse array of functionalized products.

Electrosynthesis: As a reagent-free method for oxidation and reduction, electrosynthesis offers a sustainable alternative to traditional chemical oxidants and reductants. frontiersin.org The electrochemical synthesis of hypervalent iodine compounds from aryl iodides is a particularly relevant area of research. frontiersin.orgnih.gov This approach allows for the in-situ generation of highly reactive iodonium (B1229267) species from precursors like this compound, which can then be used in a variety of subsequent transformations. The use of electrochemistry can lead to safer and more environmentally friendly processes by avoiding the use of stoichiometric heavy metal oxidants. researchgate.net Future research will likely focus on developing selective and efficient electrochemical methods for the functionalization of the C-I bond and other positions on the aromatic ring.

| Technique | Potential Application for this compound | Advantages |

| Photoredox Catalysis | C-H functionalization, cross-coupling reactions, ring-opening of the cyclopropyl group. | Mild reaction conditions, high functional group tolerance, novel reactivity. researchgate.netnih.gov |

| Electrosynthesis | Generation of hypervalent iodine reagents, functionalization of the C-I bond. | Reagent-free oxidation/reduction, improved safety, sustainability. frontiersin.orgnih.gov |

Integration with Flow Chemistry for Scale-Up Considerations

The transition of a chemical synthesis from the laboratory to an industrial scale presents numerous challenges, including reaction control, safety, and scalability. labmanager.commt.com Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch-wise process, has emerged as a powerful technology to address these challenges. rsc.org

For the synthesis and subsequent reactions of this compound, the integration of flow chemistry offers significant advantages. Halogenation reactions, which are often highly exothermic and fast, can be performed more safely and with better selectivity in continuous flow reactors due to their superior heat and mass transfer capabilities. rsc.orgresearchgate.net This allows for precise temperature control, minimizing the formation of byproducts.

The scale-up of processes involving organoiodine compounds can also be streamlined using flow chemistry. rsc.org Continuous processing can lead to higher productivity, improved product consistency, and the potential for in-line purification and analysis. nih.gov Future research will focus on the development of robust and efficient flow chemistry protocols for the key synthetic steps involved in the production and derivatization of this compound. This includes the design of specialized reactors and the optimization of reaction parameters to enable safe, efficient, and scalable manufacturing processes.

Data-Driven and Machine Learning Approaches for Reaction Prediction and Optimization

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the outcomes of new transformations. nih.govbeilstein-journals.org For electrophilic aromatic substitutions on substituted benzenes, for example, ML models have been developed to predict the regioselectivity with high accuracy. rsc.orgacs.org Such predictive tools can guide chemists in selecting the most promising reaction conditions and substrates, thereby reducing the number of trial-and-error experiments.

The future in this area will involve the development of more sophisticated and accurate predictive models that can handle the nuances of complex organic reactions. The integration of quantum mechanical calculations with machine learning is a promising direction for creating highly predictive models. nih.gov As more high-quality reaction data becomes available, the power and utility of these computational tools in the chemistry of this compound will undoubtedly grow.

| Approach | Application in this compound Chemistry | Potential Impact |

| Machine Learning for Reaction Prediction | Predicting regioselectivity of functionalization, identifying potential side reactions. | Reduced experimental effort, faster discovery of new reactions. rsc.orgacs.org |

| AI-Driven Reaction Optimization | Optimizing yield and selectivity of synthetic steps. | More efficient and cost-effective synthesis. preprints.orgresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.